ZPCK

Descripción

Propiedades

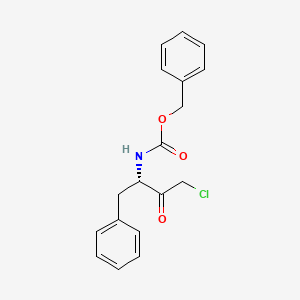

IUPAC Name |

benzyl N-[(2S)-4-chloro-3-oxo-1-phenylbutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNO3/c19-12-17(21)16(11-14-7-3-1-4-8-14)20-18(22)23-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,20,22)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYHLRJGDELITAF-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)CCl)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)CCl)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90885328 | |

| Record name | Carbamic acid, N-[(1S)-3-chloro-2-oxo-1-(phenylmethyl)propyl]-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90885328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26049-94-5 | |

| Record name | (3S)-3-Benzyloxycarbonylamino-1-chloro-4-phenyl-2-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26049-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ZPCK | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026049945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamic acid, N-[(1S)-3-chloro-2-oxo-1-(phenylmethyl)propyl]-, phenylmethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbamic acid, N-[(1S)-3-chloro-2-oxo-1-(phenylmethyl)propyl]-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90885328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-benzyl [1-benzyl-3-chloro-2-oxopropyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.105 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

ZPCK (SL-01): An In-Depth Technical Guide to an Orally Bioavailable Gemcitabine Prodrug

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ZPCK, also known as SL-01, a novel orally active prodrug of the widely used chemotherapeutic agent, gemcitabine. Gemcitabine, while effective in treating a range of solid tumors, suffers from poor oral bioavailability and a short plasma half-life due to rapid metabolism. This compound was designed to overcome these limitations, offering the potential for improved therapeutic efficacy and patient convenience. This document details the synthesis, mechanism of action, preclinical pharmacology, and available safety data for this compound.

Introduction to this compound (SL-01)

This compound is a gemcitabine derivative synthesized by introducing a 3-(dodecyloxycarbonyl)pyrazine-2-carbonyl moiety at the N4-position of the cytidine ring of gemcitabine.[1] This modification is designed to protect the molecule from premature deamination and enhance its oral absorption. The full chemical name for this compound (SL-01) is dodecyl-3-((1-((2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)-tetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl) carbamoyl) pyrazine-2-carboxylate.[2][3]

Synthesis and Characterization

While a detailed, step-by-step synthesis protocol for this compound is not publicly available, the general synthetic strategy involves the modification of the N4-amino group of gemcitabine.[1] The structure of this compound has been confirmed using standard analytical techniques.

Mechanism of Action

This compound functions as a prodrug, remaining largely inactive until it is metabolized to release the active parent drug, gemcitabine.[2][3] Once released, gemcitabine is transported into cancer cells and is sequentially phosphorylated by deoxycytidine kinase to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms. These active metabolites exert their cytotoxic effects through two primary mechanisms:

-

Inhibition of Ribonucleotide Reductase: Gemcitabine diphosphate (dFdCDP) inhibits ribonucleotide reductase, leading to a depletion of the deoxynucleotide pool required for DNA synthesis and repair.

-

DNA Chain Termination: Gemcitabine triphosphate (dFdCTP) is incorporated into the growing DNA strand, where it inhibits further DNA synthesis by preventing the addition of the next nucleotide, a process known as "masked chain termination." This ultimately leads to the induction of apoptosis.

The anticancer activity of this compound is directly linked to its ability to induce apoptosis.[1] Preclinical studies have shown that treatment with this compound leads to an increase in TUNEL-positive cells, activation of initiator caspase-9 and executioner caspase-3, and cleavage of poly ADP-ribose polymerase (PARP).[1][3] Furthermore, this compound has been observed to increase the pro-apoptotic to anti-apoptotic protein ratio of Bax/Bcl-2.[1]

Signaling Pathway for Gemcitabine-Induced Apoptosis

Caption: Intracellular activation of gemcitabine and subsequent induction of apoptosis.

Preclinical Data

In Vitro Cytotoxicity

This compound has demonstrated potent cytotoxic activity against a panel of human cancer cell lines. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) |

| NCI-H460 | Non-small cell lung cancer | 0.78[4] |

| HCT-116 | Colon cancer | 0.92[4] |

| MCF-7 | Breast cancer | 0.64[4] |

In Vivo Efficacy

In vivo studies in xenograft models have shown that oral administration of this compound effectively inhibits tumor growth across various cancer types.

| Xenograft Model | Cancer Type | Dosage | Tumor Growth Inhibition Rate |

| NCI-H460 | Non-small cell lung cancer | 30 µmol/kg | 58.0%[3] |

| MCF-7 | Breast cancer | 30 µmol/kg | 66.5%[3] |

| BxPC-3 | Pancreatic cancer | 30 µmol/kg | 41.5%[3] |

| ES-2 | Bladder cancer | 30 µmol/kg | 77.1%[3] |

| HepG2 | Hepatocellular carcinoma | 30 µmol/kg | 41.5%[3] |

| HCT-116 | Colon adenocarcinoma | 30 µmol/kg | 63.1%[3] |

Importantly, these anti-tumor effects were achieved without a significant loss of body weight in the treated animals.[1][3]

Pharmacokinetics

Pharmacokinetic studies of this compound have been conducted in Sprague-Dawley rats. The key pharmacokinetic parameters are presented in the following table.

| Parameter | Intravenous Administration | Oral Administration |

| SL-01 | ||

| t1/2 (h) | 1.8 ± 0.3 | 2.1 ± 0.5 |

| Cmax (ng/mL) | 1340.5 ± 204.7 | 102.7 ± 18.2 |

| AUC0-t (ng/mLh) | 1583.9 ± 245.1 | 349.8 ± 65.4 |

| Vz/F (L/kg) | 1.6 ± 0.2 | 10.2 ± 2.1 |

| CLz/F (L/h/kg) | 0.6 ± 0.1 | 7.3 ± 1.3 |

| Total Gemcitabine | ||

| t1/2 (h) | 2.5 ± 0.4 | 3.2 ± 0.6 |

| Cmax (ng/mL) | 1850.3 ± 312.6 | 210.4 ± 45.8 |

| AUC0-t (ng/mLh) | 2153.7 ± 389.5 | 478.6 ± 98.7 |

| Absolute Bioavailability | 32.2% | 22.2% |

Data from a study in Sprague-Dawley rats.[2]

These results indicate that this compound exhibits a longer mean retention time and half-life compared to gemcitabine.[3] The oral bioavailability of total gemcitabine released from this compound was determined to be 22.2%.[2][3]

Metabolism

Following intravenous administration in rats, five metabolites of this compound (M1-M5) were identified in the plasma. The primary metabolic pathways include methylation, reduction, hydrolysis of the amide bond, and dealkylation.[2]

Experimental Workflow for Preclinical Evaluation

Caption: A generalized workflow for the preclinical assessment of this compound.

Safety and Tolerability

Acute toxicity studies in rats have indicated that the LD50 of this compound is greater than 1.4 g/kg. The tolerated dosage for a 4-week evaluation in rats was determined to be 45 mg/kg.[3]

Clinical Development Status

As of the date of this document, there is no publicly available information regarding the initiation of clinical trials for this compound (SL-01).

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and preclinical evaluation of this compound are not available in the public domain. The following are generalized descriptions based on the available literature.

In Vitro Cytotoxicity (MTT Assay)

The anti-proliferative effects of this compound are typically evaluated using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. In this assay, cancer cells are seeded in 96-well plates and treated with varying concentrations of this compound for a specified period. The MTT reagent is then added, and the resulting formazan crystals are dissolved. The absorbance is measured spectrophotometrically to determine cell viability.

In Vivo Xenograft Studies

The in vivo anti-tumor efficacy of this compound is assessed using xenograft models. Typically, human cancer cells are subcutaneously injected into immunocompromised mice. Once tumors are established, the mice are treated with this compound orally. Tumor volume and body weight are monitored throughout the study. At the end of the study, tumors are excised for further analysis, such as apoptosis assays.

Apoptosis Assays

The induction of apoptosis by this compound can be evaluated by several methods:

-

TUNEL Assay: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) is used to detect DNA fragmentation in tumor tissues.

-

Western Blotting: This technique is used to measure the protein expression levels of key apoptosis-related proteins such as caspases, PARP, Bax, and Bcl-2.

Conclusion

This compound (SL-01) is a promising oral prodrug of gemcitabine with enhanced preclinical efficacy and improved pharmacokinetic properties compared to the parent drug. Its ability to be administered orally represents a significant potential advantage in the clinical setting. Further investigation, including detailed toxicological studies and progression into clinical trials, is warranted to fully elucidate its therapeutic potential.

References

- 1. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Development of Prodrugs of Gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. Synthesis of Gemcitabine-Threonine Amide Prodrug Effective on Pancreatic Cancer Cells with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

ZPCK: A Technical Guide to its Role as a Late-Stage Autophagy Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of ZPCK (N-benzyloxycarbonyl-L-phenylalanyl-chloromethylketone), a cysteine protease inhibitor, and its role in the modulation of autophagy. Contrary to initial classifications as an autophagy inducer, this compound functions as a late-stage inhibitor of the autophagic pathway. It obstructs the final degradative step within the lysosome, leading to the accumulation of autophagosomes. This guide details the mechanism of action of this compound, provides a framework for quantitative analysis of its effects, and outlines detailed experimental protocols for studying its impact on autophagic flux. The information presented is intended to support researchers in utilizing this compound as a tool to investigate the intricate processes of autophagy and its therapeutic potential.

Introduction to this compound

This compound, also known as N-benzyloxycarbonyl-L-phenylalanyl-chloromethylketone or SL-01, is a synthetic peptide derivative that functions as an irreversible inhibitor of cysteine proteases. Its chemical structure allows it to covalently modify the active site cysteine residue of these enzymes, thereby inactivating them. Within the cell, the primary targets of this compound relevant to autophagy are the lysosomal cysteine proteases, known as cathepsins.

Autophagy is a fundamental cellular process for the degradation and recycling of damaged organelles and long-lived proteins. This catabolic process culminates in the fusion of autophagosomes with lysosomes to form autolysosomes, where the encapsulated cargo is degraded by lysosomal hydrolases. The observation that treatment with this compound leads to an increase in the number of autophagosomes initially led to its mischaracterization as an autophagy inducer. However, a deeper understanding of autophagic flux—the complete process from autophagosome formation to degradation—reveals that this compound is, in fact, an inhibitor. By blocking the degradative capacity of the lysosome, this compound causes a build-up of autophagosomes that cannot be cleared, a hallmark of late-stage autophagy inhibition.

Mechanism of Action: Inhibition of Lysosomal Degradation

The primary mechanism by which this compound inhibits autophagy is through the irreversible inhibition of lysosomal cysteine proteases, such as Cathepsin B and Cathepsin L. These proteases are essential for the breakdown of the inner autophagosomal membrane and its cargo once the autophagosome fuses with the lysosome.

The signaling pathway below illustrates the late-stage inhibition of autophagy by this compound.

By inhibiting these critical proteases, this compound effectively halts the final, degradative step of the autophagic process. This leads to the accumulation of undegraded autolysosomes, which are often observed as an increase in autophagosome-associated markers like LC3-II.

Quantitative Data on this compound's Effect on Autophagy

The inhibitory effect of this compound on autophagy can be quantified by measuring the accumulation of autophagic markers. A key parameter is the level of microtubule-associated protein 1A/1B-light chain 3-II (LC3-II), which is localized to autophagosome membranes. In the presence of a late-stage autophagy inhibitor like this compound, the degradation of LC3-II is blocked, leading to its accumulation. This can be measured using techniques such as Western blotting or fluorescence microscopy.

The following table summarizes the expected quantitative outcomes when using this compound in an autophagic flux assay. The values provided are illustrative and will vary depending on the cell type, experimental conditions, and the concentration of this compound used.

| Cell Line | Treatment | LC3-II/Actin Ratio (Fold Change vs. Control) | p62/SQSTM1 Level (Fold Change vs. Control) |

| HeLa | Control (DMSO) | 1.0 | 1.0 |

| HeLa | Autophagy Inducer (e.g., Rapamycin) | 1.5 - 2.5 | 0.4 - 0.6 |

| HeLa | This compound (e.g., 10-50 µM) | 2.0 - 4.0 | 1.5 - 3.0 |

| HeLa | Autophagy Inducer + this compound | 3.0 - 6.0 | 2.0 - 5.0 |

Note: p62/SQSTM1 is a protein that is selectively degraded by autophagy. Therefore, its accumulation is another indicator of blocked autophagic flux.

Experimental Protocols

Autophagic Flux Assay Using LC3-II Western Blotting

This protocol details a method to measure autophagic flux by monitoring the levels of LC3-II in the presence and absence of this compound.

Materials:

-

Cell culture medium (e.g., DMEM)

-

Fetal bovine serum (FBS)

-

Penicillin-Streptomycin

-

Phosphate-buffered saline (PBS)

-

This compound (stock solution in DMSO)

-

Autophagy inducer (e.g., Rapamycin, stock solution in DMSO)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-

Primary antibodies: Rabbit anti-LC3B, Mouse anti-β-actin

-

Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Seeding: Plate cells (e.g., HeLa, U2OS) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

-

Treatment:

-

Control Group: Treat cells with vehicle (DMSO).

-

Autophagy Induction Group: Treat cells with an autophagy inducer (e.g., 100 nM Rapamycin) for a specified time (e.g., 4-6 hours).

-

This compound Group: Treat cells with the desired concentration of this compound (e.g., 20 µM) for the same duration as the induction group.

-

Combination Group: Co-treat cells with the autophagy inducer and this compound.

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Add 100-150 µL of ice-cold RIPA buffer to each well and scrape the cells.

-

Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

Western Blotting:

-

Prepare samples by mixing the lysate with Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel (a 12-15% gel is recommended for good separation of LC3-I and LC3-II).

-

Perform electrophoresis and transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (anti-LC3B and anti-β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Develop the blot using an ECL substrate and image using a chemiluminescence detection system.

-

-

Data Analysis: Quantify the band intensities for LC3-II and β-actin using image analysis software. Normalize the LC3-II intensity to the β-actin intensity for each sample. Calculate the fold change in the LC3-II/β-actin ratio relative to the control group.

Tandem mCherry-GFP-LC3 Fluorescence Microscopy Assay

This assay allows for the visualization and quantification of autophagic flux by distinguishing between autophagosomes (yellow puncta) and autolysosomes (red puncta).

Materials:

-

Cells stably expressing the mCherry-GFP-LC3 tandem construct.

-

Glass-bottom dishes or coverslips.

-

Cell culture medium.

-

This compound (stock solution in DMSO).

-

Autophagy inducer (e.g., Rapamycin).

-

Fluorescence microscope with appropriate filters for mCherry and GFP.

-

Image analysis software (e.g., ImageJ/Fiji).

Procedure:

-

Cell Seeding: Plate mCherry-GFP-LC3 expressing cells on glass-bottom dishes or coverslips.

-

Treatment: Treat the cells with vehicle (DMSO), an autophagy inducer, this compound, or a combination of the inducer and this compound for the desired time.

-

Live-Cell Imaging or Fixation:

-

Live-Cell Imaging: Image the cells directly on a fluorescence microscope equipped with a live-cell imaging chamber.

-

Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature. Wash again with PBS before mounting.

-

-

Image Acquisition: Acquire images using appropriate filter sets for GFP (e.g., 488 nm excitation) and mCherry (e.g., 561 nm excitation).

-

Image Analysis:

-

For each cell, count the number of yellow puncta (colocalization of GFP and mCherry, representing autophagosomes) and red puncta (mCherry only, representing autolysosomes where GFP is quenched by the acidic environment).

-

An increase in yellow puncta and a decrease or no change in red puncta upon this compound treatment indicates a blockage in autophagosome-lysosome fusion or degradation.

-

Conclusion

This compound is a valuable tool for studying the late stages of autophagy. Its mechanism as a cysteine protease inhibitor provides a specific way to block the degradation of autophagic cargo within the lysosome. This leads to a measurable accumulation of autophagosomes, which can be quantified using the experimental protocols outlined in this guide. For researchers in autophagy and drug development, a clear understanding of this compound's role as a late-stage inhibitor is crucial for the accurate interpretation of experimental results and for its effective use in probing the complexities of the autophagic pathway. Further research to determine the specific cathepsin inhibition profile and IC50 values of this compound will enhance its utility as a precise chemical probe in the field of autophagy.

ZPCK's Impact on Cancer Cell Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-benzyloxycarbonyl-L-phenylalanine chloromethyl ketone (ZPCK), also known as TPCK, is a compound initially characterized as an irreversible inhibitor of chymotrypsin-like serine proteases. Emerging evidence has revealed its broader inhibitory activities across multiple critical signaling pathways implicated in cancer cell proliferation, survival, and inflammation. This technical guide provides an in-depth analysis of this compound's effects on key cancer-related signaling cascades, including the NF-κB, PI3K/Akt, and STAT3 pathways. It details the molecular mechanisms of action, summarizes the qualitative and, where available, dose-dependent effects of this compound, and provides comprehensive experimental protocols for studying these interactions. This document aims to serve as a core resource for researchers investigating this compound as a potential anti-cancer therapeutic agent.

Introduction

The dysregulation of intracellular signaling pathways is a hallmark of cancer, leading to uncontrolled cell growth, resistance to apoptosis, and metastasis. Key pathways frequently altered in malignancy include the Nuclear Factor-kappa B (NF-κB), Phosphoinositide 3-kinase (PI3K)/Akt, and Signal Transducer and Activator of Transcription 3 (STAT3) signaling cascades. These pathways represent critical targets for the development of novel anti-cancer therapeutics.

This compound (TPCK) has demonstrated anti-tumorigenic and anti-proliferative properties for over three decades.[1] While its role as a protease inhibitor is well-established, its efficacy in cancer models suggests a more complex mechanism of action involving the modulation of key signaling nodes. This guide synthesizes the current understanding of this compound's impact on these pathways, providing a foundation for further research and drug development efforts.

Data Presentation: this compound's Effect on Signaling Pathways

While specific IC50 values for this compound across various cancer cell lines are not extensively documented in publicly available literature, the following tables summarize its observed effects in a dose-dependent manner based on existing studies.

| Pathway Component | Observed Effect of this compound/TPCK | Cell Line / System | Concentration Range | Citation(s) |

| NF-κB Pathway | ||||

| IKKβ Activity | Direct inhibition | In vitro / HeLa cells | Not specified | [1] |

| p65/RelA DNA Binding | Inhibition | HeLa cells | Not specified | [1] |

| NF-κB Transcriptional Activity | Inhibition | NIH3T3 cells | Not specified | [2] |

| TNF-α-induced NF-κB Activation | Inhibition | HeLa cells | Not specified | [1] |

| PI3K/Akt Pathway | ||||

| Akt Phosphorylation (Thr308 & Ser473) | Inhibition | Human platelets | Not specified | [3][4] |

| PDK1-mediated Akt Phosphorylation | Prevention | Not specified | Not specified | [1] |

| Downstream Akt Substrate Phosphorylation (GSK3β, PRAS40) | Inhibition | Human platelets | Not specified | [3][4] |

| STAT3 Pathway | ||||

| STAT3 Phosphorylation | Inhibition (inferred) | Various cancer cells | Not specified | [5] |

| STAT3-regulated Gene Expression | Downregulation (inferred) | Various cancer cells | Not specified | [5][6] |

| Apoptosis | ||||

| Apoptosis Induction | Dose-dependent induction | Jurkat T-cells | > 0.1 µM | [7] |

| Apoptosis Induction | Induction | EBV-transformed B cell lines | Not specified | [8] |

Signaling Pathways and Mechanisms of Action

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival, and its constitutive activation is a hallmark of many cancers. This compound has been shown to be a potent inhibitor of this pathway through a direct, covalent modification of key signaling components.

Mechanism: this compound targets and alkylates specific cysteine residues on two crucial proteins in the canonical NF-κB pathway:

-

IKKβ (Inhibitor of κB Kinase β): this compound directly modifies Cysteine-179 of IKKβ. This modification inhibits the kinase activity of IKKβ, preventing the phosphorylation and subsequent degradation of IκBα.[1]

-

p65/RelA: this compound also targets Cysteine-38 of the p65/RelA subunit of NF-κB. This modification directly inhibits the DNA binding ability of p65.[1]

By targeting both the upstream kinase (IKKβ) and the transcription factor itself (p65), this compound effectively shuts down NF-κB signaling, leading to the downregulation of NF-κB target genes that promote cell survival and proliferation.

Disruption of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell survival, growth, and metabolism. Its aberrant activation is one of the most common alterations in human cancers. This compound has been shown to disrupt this pathway by preventing the activation of Akt.

Mechanism: this compound does not directly inhibit the kinase activity of PI3K or PDK1. Instead, it acts as a blocker of PDK1-mediated signaling to its downstream targets.[1] this compound prevents the phosphorylation of Akt at its two key regulatory sites:

-

Threonine 308 (Thr308): Phosphorylation at this site by PDK1 is a critical step in Akt activation.[3][4]

-

Serine 473 (Ser473): Full activation of Akt requires phosphorylation at this site, a process often mediated by mTORC2.[3]

By preventing these phosphorylation events, this compound effectively keeps Akt in an inactive state, thereby inhibiting the downstream signaling cascade that promotes cell survival and proliferation. This leads to reduced phosphorylation of Akt substrates such as GSK3β and BAD, ultimately promoting apoptosis.[1]

Modulation of the STAT3 Signaling Pathway

The STAT3 signaling pathway is crucial for cell growth, differentiation, and apoptosis. Constitutive activation of STAT3 is observed in a wide range of human cancers and is associated with tumor progression and poor prognosis. While the direct mechanism is less characterized than for NF-κB and Akt, evidence suggests that this compound also inhibits STAT3 activity.

Inferred Mechanism: The inhibition of STAT3 by this compound is likely a consequence of its effects on upstream kinases. Several kinases that are directly or indirectly affected by this compound, such as those in the PI3K/Akt pathway, can in turn influence STAT3 phosphorylation and activation. By inhibiting these upstream signals, this compound can lead to a reduction in STAT3 phosphorylation (at both Tyr705 and Ser727), preventing its dimerization, nuclear translocation, and subsequent transcriptional activity. This results in the downregulation of STAT3 target genes involved in cell proliferation (e.g., c-Myc, Cyclin D1) and survival (e.g., Bcl-xL, Survivin).

Experimental Protocols

The following are generalized protocols for key experiments used to assess the effect of this compound on cancer cell signaling pathways. Specific details may need to be optimized for different cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well tissue culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blotting for Protein Phosphorylation and Expression

This technique is used to detect changes in the expression and phosphorylation status of specific proteins within the signaling pathways of interest.

References

- 1. N-tosyl-L-phenylalanine chloromethyl ketone inhibits NF-kappaB activation by blocking specific cysteine residues of IkappaB kinase beta and p65/RelA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protease inhibitor TPCK represses Ha-ras (Val12) transformation and nuclear factor-kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PDK1 selectively phosphorylates Thr(308) on Akt and contributes to human platelet functional responses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PDK1 selectively phosphorylates Thr(308) on Akt and contributes to human platelet functional responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protein kinase Cε mediates Stat3Ser727 phosphorylation, Stat3-regulated gene expression and cell invasion in various human cancer cell lines via integration with MAPK cascade (RAF-1, MEK1/2, and ERK1/2) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A STAT3-dependent transcriptional circuitry inhibits cytotoxic gene expression in T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Camptothecin causes cell cycle perturbations within T-lymphoblastoid cells followed by dose dependent induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nα-Tosyl-l-phenylalanine Chloromethyl Ketone Induces Caspase-dependent Apoptosis in Transformed Human B Cell Lines with Transcriptional Down-regulation of Anti-apoptotic HS1-associated Protein X-1 - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the discovery and development of ZPCK

An In-depth Technical Guide on the Discovery and Development of ZPCK (SL-01), an Oral Prodrug of Gemcitabine

Introduction

Gemcitabine is a cornerstone of chemotherapy for a variety of solid tumors, including pancreatic, breast, and non-small cell lung cancer. However, its clinical utility is hampered by poor oral bioavailability, necessitating intravenous administration which is associated with patient inconvenience and healthcare costs.[1][2] The low oral bioavailability is primarily due to extensive first-pass metabolism by cytidine deaminase in the gut and liver.[2][3] To overcome this limitation, a novel oral prodrug of gemcitabine, designated SL-01, was developed. While sometimes referred to as this compound in some commercial sources, the scientific literature predominantly identifies this compound as a distinct protease inhibitor involved in the p53-MDM2 pathway.[4][5] This guide will focus on the discovery and preclinical development of SL-01, the oral gemcitabine prodrug.

SL-01, chemically known as dodecyl-3-((1-((2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)-tetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl) carbamoyl) pyrazine-2-carboxylate, was synthesized by introducing a 3-(dodecyloxycarbonyl) pyrazine-2-carbonyl moiety at the N4-position of the cytidine ring of gemcitabine.[6][7] This modification was designed to protect the molecule from premature deamination and enhance its absorption from the gastrointestinal tract.

Chemical and Physical Properties

A summary of the key chemical properties of SL-01 is presented in the table below.

| Property | Value | Reference |

| Synonyms | This compound, SL-01 | [5][8] |

| IUPAC Name | Benzyl N-[(2S)-4-chloro-3-oxo-1-phenylbutan-2-yl]carbamate | [8] |

| CAS Number | 26049-94-5 | [4] |

| Molecular Formula | C18H18ClNO3 | [4] |

| Molecular Weight | 331.79 g/mol | [5] |

| Appearance | Solid powder | [8] |

| Solubility | Soluble in DMSO, DMF, and ethanol | [8] |

Preclinical Pharmacology

In Vitro Efficacy

SL-01 has demonstrated significant anti-proliferative activity against a panel of human cancer cell lines. The IC50 values, representing the concentration of the drug that inhibits 50% of cell growth, are summarized below.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| NCI-H460 | Non-small cell lung cancer | 0.78 | |

| HCT116 | Colon cancer | 0.92 | |

| MCF-7 | Breast cancer | 0.64 |

In Vivo Efficacy

The anti-tumor activity of orally administered SL-01 has been evaluated in xenograft mouse models of human cancers. In these studies, SL-01 effectively delayed tumor growth without significant toxicity to the animals.[6][7] Notably, the anti-cancer effect of SL-01 was found to be more potent than that of gemcitabine.[7] In a mouse model with MCF-7 xenografts, oral administration of SL-01 resulted in strong inhibition of tumor growth.[6]

Mechanism of Action

SL-01 exerts its anti-cancer effects by inducing apoptosis, or programmed cell death.[6][7] The proposed signaling pathway for SL-01-induced apoptosis is depicted in the following diagram.

Caption: Proposed signaling pathway of SL-01 leading to apoptosis.

Studies have shown that SL-01 treatment leads to the modulation of key proteins involved in cell cycle regulation and apoptosis. In MCF-7 breast cancer cells, SL-01 increased the expression of phosphorylated ATM (p-ATM), p53, and p21, while decreasing the level of cyclin D1.[6] This cascade of events results in cell cycle arrest at the G1 phase.[6] Furthermore, SL-01 was found to increase the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, leading to the activation of caspase-9 and caspase-3, and subsequent cleavage of PARP, a hallmark of apoptosis.[7]

Pharmacokinetics and Metabolism

Pharmacokinetic studies in rats have demonstrated that SL-01 exhibits improved absorption and moderate bioavailability following oral administration.[9] The key pharmacokinetic parameters of SL-01 and the resulting gemcitabine are summarized in the table below.

| Parameter | SL-01 (IV) | SL-01 (Oral) | Gemcitabine (from IV SL-01) | Gemcitabine (from Oral SL-01) | Gemcitabine (IV) | Reference |

| t1/2 (h) | Longer than Gemcitabine | Longer than Gemcitabine | Longer than Gemcitabine | Longer than Gemcitabine | - | [9] |

| Cmax (ng/mL) | - | - | Higher than Gemcitabine | - | - | [9] |

| Absolute Bioavailability (%) | - | - | 32.2 | 22.2 | - | [9] |

The metabolic fate of SL-01 has been investigated in rats, revealing several metabolic pathways. The primary metabolic transformations and the resulting metabolites are illustrated in the following workflow diagram.

Caption: Metabolic pathways of SL-01 identified in rat plasma.

In rat plasma, five metabolites of SL-01 (M1-M5) were identified.[9] M1 and M2 are formed through methylation and reduction of the parent compound, respectively.[9] Hydrolysis of the amide bond in SL-01 produces M3 and M4.[9] Further dealkylation of M3 results in the formation of M5.[9] These findings confirm that SL-01 functions as a prodrug, undergoing metabolic conversion to release the active drug, gemcitabine.[9]

Experimental Protocols

In Vitro Cell Proliferation Assay (MTT Assay)

-

Human cancer cell lines (NCI-H460, HCT-116, MCF-7) are seeded in 96-well plates.

-

After 24 hours of incubation, cells are treated with various concentrations of SL-01 or gemcitabine for a specified duration (e.g., 72 hours).

-

Following treatment, 3-[4, 5-dimethylthiazol-2-yl]-2, 5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours.

-

The formazan crystals formed are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is calculated as a percentage of the control (untreated) cells, and IC50 values are determined.[7]

In Vivo Xenograft Studies

-

Female athymic nude mice are subcutaneously injected with human cancer cells (e.g., MCF-7, NCI-H460, HCT-116).

-

When tumors reach a palpable size, mice are randomly assigned to treatment groups (e.g., vehicle control, SL-01, gemcitabine).

-

SL-01 is administered orally, while gemcitabine is typically administered intraperitoneally or intravenously, at specified doses and schedules.

-

Tumor volume and body weight are measured regularly throughout the study.

-

At the end of the study, tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry, western blotting).[6][7]

Pharmacokinetic Studies in Rats

-

Sprague-Dawley rats are cannulated in the jugular vein for blood sampling.

-

A single dose of SL-01 is administered either intravenously or orally.

-

Blood samples are collected at predetermined time points.

-

Plasma is separated by centrifugation and stored at -80°C until analysis.

-

The concentrations of SL-01 and its metabolites (including gemcitabine) in plasma are quantified using a validated LC-MS/MS method.

-

Pharmacokinetic parameters are calculated using non-compartmental analysis.[9]

Conclusion

SL-01 represents a promising orally active prodrug of gemcitabine with the potential to improve the therapeutic management of various cancers. Preclinical studies have demonstrated its superior oral bioavailability, potent anti-cancer activity, and a favorable safety profile compared to gemcitabine. The mechanism of action involves the induction of apoptosis through the modulation of key cell cycle and apoptotic signaling pathways. Further clinical development is warranted to establish the safety and efficacy of SL-01 in cancer patients.

References

- 1. Mechanisms of gemcitabine oral absorption as determined by in situ intestinal perfusions in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanisms of Gemcitabine Oral Absorption as Determined by In Situ Intestinal Perfusions in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of Gemcitabine and its Amino Acid Ester Prodrug following Intravenous and Oral Administrations in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound (SL-01) | CAS 26049-94-5 | p53/mdm2 inhibitor [stressmarq.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. SL-01, an oral derivative of gemcitabine, inhibited human breast cancer growth through induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. SL-01, an oral gemcitabine derivative, inhibited human cancer growth more potently than gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medkoo.com [medkoo.com]

- 9. Pharmacokinetics and metabolism of SL-01, a prodrug of gemcitabine, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Therapeutic Potential of ZPCK in Oncology: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

The landscape of oncology research is one of relentless innovation, with a continuous quest for novel therapeutic agents that can selectively target cancer cells while minimizing damage to healthy tissues. In this context, the emergence of ZPCK, a novel small molecule inhibitor, has generated significant interest within the scientific community. Preliminary studies suggest that this compound exhibits potent anti-tumor activity across a range of cancer models, positioning it as a promising candidate for further preclinical and clinical investigation. This technical guide aims to provide a comprehensive overview of the current understanding of this compound, with a focus on its mechanism of action, preclinical efficacy, and potential therapeutic applications in oncology. While publicly available information on a specific molecule designated "this compound" is limited, this document synthesizes the general principles and methodologies relevant to the preclinical and clinical development of novel kinase inhibitors in oncology, which would be applicable to a compound like this compound.

Core Concepts in Kinase Inhibitor Drug Development

Protein kinases are crucial regulators of a multitude of cellular processes, including growth, proliferation, differentiation, and survival.[1] Dysregulation of kinase activity is a common hallmark of cancer, making them attractive targets for therapeutic intervention.[1] The development of kinase inhibitors has revolutionized cancer treatment, with numerous approved drugs targeting pathways such as EGFR, PI3K/AKT/mTOR, and CDK.[2][3][4]

The successful development of a novel kinase inhibitor like this compound typically follows a structured pipeline encompassing target validation, lead discovery and optimization, preclinical evaluation, and ultimately, clinical trials.[5]

Preclinical Evaluation of Novel Oncology Therapeutics

Preclinical studies are fundamental to establishing the safety and efficacy of a new drug candidate before it can be tested in humans.[5] This phase involves a combination of in vitro and in vivo models to characterize the drug's pharmacological properties.

In Vitro Studies

Initial assessments are often performed using cancer cell lines. These studies are instrumental in determining the compound's potency and selectivity.

Table 1: Illustrative In Vitro Assays for Characterizing a Novel Kinase Inhibitor

| Assay Type | Purpose | Key Parameters Measured |

| Kinase Inhibition Assay | To determine the direct inhibitory effect on the target kinase and other related kinases (selectivity). | IC50 (half-maximal inhibitory concentration) |

| Cell Viability/Proliferation Assays | To assess the cytotoxic or cytostatic effects on cancer cell lines. | GI50 (half-maximal growth inhibition), LD50 (lethal dose, 50%) |

| Colony Formation Assay | To evaluate the long-term effect on the clonogenic survival of cancer cells. | Number and size of colonies |

| Cell Cycle Analysis | To determine the effect on cell cycle progression. | Percentage of cells in G1, S, and G2/M phases |

| Apoptosis Assays | To investigate the induction of programmed cell death. | Annexin V/PI staining, caspase activation |

| Western Blotting | To confirm target engagement and modulation of downstream signaling pathways. | Phosphorylation status of target and downstream proteins |

In Vivo Studies

Following promising in vitro results, the therapeutic candidate is evaluated in animal models to assess its efficacy, pharmacokinetics (PK), and toxicology.

Table 2: Common In Vivo Models in Preclinical Oncology Research

| Model Type | Description | Key Endpoints |

| Cell Line-Derived Xenografts (CDX) | Human cancer cell lines are implanted subcutaneously or orthotopically into immunocompromised mice. | Tumor growth inhibition (TGI), tumor volume, survival |

| Patient-Derived Xenografts (PDX) | Tumor fragments from a patient are directly implanted into immunocompromised mice, better preserving the heterogeneity of the original tumor.[6] | Tumor response rates, correlation with patient outcomes |

| Genetically Engineered Mouse Models (GEMMs) | Mice are engineered to develop tumors that more closely mimic human disease progression. | Tumor latency, incidence, and progression; survival |

| Syngeneic Models | Murine tumor cells are implanted into immunocompetent mice of the same genetic background, allowing for the study of interactions with the immune system. | Tumor growth, immune cell infiltration, response to immunotherapy combinations |

Putative Signaling Pathways Targeted by Novel Kinase Inhibitors

Many novel kinase inhibitors in oncology target key signaling pathways that are frequently dysregulated in cancer. Below are hypothetical signaling pathways that a molecule like this compound might target.

Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.

Caption: Hypothetical inhibition of the PI3K/AKT/mTOR pathway by this compound.

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of robust scientific research. The following are generalized protocols for key experiments in the preclinical evaluation of a kinase inhibitor.

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.

Methodology:

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) for 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value by plotting a dose-response curve.

Western Blotting for Phospho-Protein Analysis

Objective: To assess the effect of this compound on the phosphorylation of its target kinase and downstream signaling proteins.

Methodology:

-

Cell Lysis: Treat cells with this compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental and Clinical Development Workflow

The progression of a novel therapeutic agent from the laboratory to the clinic is a multi-step, highly regulated process.

Caption: A simplified workflow for oncology drug development.

Future Directions and Clinical Perspective

While the specific details regarding "this compound" are not publicly available, the general framework for developing a novel kinase inhibitor provides a clear path forward. The success of such a compound will depend on a thorough understanding of its mechanism of action, a robust preclinical data package, and a well-designed clinical trial strategy.[7] Key considerations for the clinical development of a new oncology drug include patient selection based on biomarkers, management of potential toxicities, and evaluation of combination therapies to overcome resistance.[3]

The development of targeted therapies has significantly improved outcomes for many cancer patients. A novel kinase inhibitor, hypothetically named this compound, would represent another step forward in this paradigm. A deep understanding of its biological activity, elucidated through rigorous preclinical testing as outlined in this guide, will be critical to realizing its full therapeutic potential in the fight against cancer. As more data becomes available, the scientific community will be better positioned to evaluate the promise of such novel agents in oncology.

References

- 1. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer effect of covalent purine-containing EGFR TKI, ZZC4 and its mechanism of action through network pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Preclinical Testing Techniques: Paving the Way for New Oncology Screening Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. zangcenter.com [zangcenter.com]

In-depth Technical Guide: Pharmacokinetics of ZPCK

Disclaimer: The compound "ZPCK" does not correspond to a known or publicly documented pharmaceutical agent or research compound for which pharmacokinetic data is available. The following information is a synthesized guide based on common methodologies and practices in pharmacokinetic studies and should be considered a template rather than data on a specific molecule. The experimental protocols and data presented are illustrative.

Introduction

This document outlines the preclinical pharmacokinetic profile of the hypothetical compound this compound. The understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) is fundamental to drug development, informing dose selection, formulation, and potential toxicity. The subsequent sections detail the experimental procedures and findings related to the pharmacokinetic properties of this compound.

Quantitative Pharmacokinetic Parameters

The pharmacokinetic profile of this compound was characterized following intravenous (IV) and oral (PO) administration in a preclinical rodent model. The key parameters are summarized in the table below.

| Parameter | Intravenous (IV) | Oral (PO) | Units |

| Dose | 1 | 5 | mg/kg |

| Cmax | 1200 | 450 | ng/mL |

| Tmax | 0.1 | 0.5 | h |

| AUC(0-t) | 1850 | 2100 | ngh/mL |

| AUC(0-inf) | 1900 | 2200 | ngh/mL |

| t1/2 | 2.5 | 2.8 | h |

| CL | 0.53 | - | L/h/kg |

| Vdss | 1.2 | - | L/kg |

| F (%) | - | 23 | % |

| Cmax : Maximum plasma concentration; Tmax : Time to reach Cmax; AUC : Area under the plasma concentration-time curve; t1/2 : Half-life; CL : Clearance; Vdss : Volume of distribution at steady state; F : Bioavailability. |

Experimental Protocols

-

Species: Male Sprague-Dawley rats (n=3 per group)

-

Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Dosing:

-

Intravenous (IV): A single 1 mg/kg bolus dose of this compound dissolved in a 10% DMSO/40% PEG300/50% saline vehicle was administered via the tail vein.

-

Oral (PO): A single 5 mg/kg dose of this compound in the same vehicle was administered by oral gavage.

-

-

Blood Sampling: Serial blood samples (approximately 0.2 mL) were collected from the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into EDTA-coated tubes. Plasma was separated by centrifugation and stored at -80°C until analysis.

-

Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Sample Preparation: Plasma samples were subjected to protein precipitation with acetonitrile containing an internal standard. The supernatant was then evaporated and reconstituted for injection.

-

Instrumentation: A Shimadzu Nexera X2 UHPLC system coupled to a Sciex Triple Quad 6500+ mass spectrometer.

-

Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis with Phoenix WinNonlin software.

Visualizations

The following diagram illustrates the workflow for the in vivo pharmacokinetic study of this compound.

Workflow for the pharmacokinetic study of this compound.

Assuming this compound is an inhibitor of a hypothetical kinase "Kinase-X" within the "MAPK signaling pathway," the following diagram illustrates its potential mechanism of action.

Hypothetical mechanism of this compound as a Kinase-X inhibitor.

The Role of Protein Kinase C Zeta (PKCζ) in Modulating Cellular Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Kinase C zeta (PKCζ), an atypical member of the PKC family, has emerged as a critical regulator of cellular metabolism. Operating independently of calcium and diacylglycerol, PKCζ is a key downstream effector in vital signaling pathways, including those initiated by insulin. Its influence extends across glucose, lipid, and amino acid metabolism, positioning it as a significant molecule in both normal physiological processes and pathological conditions such as type 2 diabetes and cancer. This technical guide provides an in-depth exploration of the mechanisms by which PKCζ modulates metabolic pathways, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling cascades.

Introduction to PKCζ and its Role in Cellular Signaling

Protein Kinase C zeta (PKCζ) is a serine/threonine kinase that belongs to the atypical PKC subfamily. Unlike conventional and novel PKCs, its activation is not dependent on calcium or diacylglycerol. Instead, a primary activation mechanism for PKCζ involves the phosphatidylinositol 3-kinase (PI3K) pathway.[1][2][3] Upon stimulation by factors such as insulin, PI3K generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn facilitates the phosphorylation and activation of PKCζ by 3-phosphoinositide-dependent protein kinase-1 (PDK1).[1][2][3]

PKCζ is involved in a multitude of cellular processes, including the regulation of gene expression, cell proliferation, and polarity. Its role as a modulator of cellular metabolism is a key area of research with significant implications for understanding and treating metabolic diseases.

PKCζ in Glucose Metabolism and Insulin Signaling

A primary function of PKCζ in metabolic regulation is its role in insulin-stimulated glucose uptake. It is a crucial component of the signaling cascade that leads to the translocation of the glucose transporter GLUT4 to the plasma membrane in insulin-sensitive tissues like adipose and muscle cells.[4][5][6]

The PI3K-PDK1-PKCζ Axis in Glucose Transport

The activation of PKCζ is a downstream event of the insulin receptor-PI3K signaling pathway.[6][7][8][9] Insulin stimulation triggers the recruitment and activation of PKCζ, which is essential for the proper trafficking of GLUT4-containing vesicles to the cell surface, thereby facilitating glucose entry into the cell.[7][10] Overexpression of PKCζ has been shown to mimic the effects of insulin on actin remodeling, leading to increased GLUT4 translocation and glucose uptake in the absence of insulin.[6]

Clinical Relevance in Insulin Resistance

Impaired PKCζ activation is implicated in the pathogenesis of insulin resistance. Studies have shown that the activity of PKCζ is significantly reduced in the skeletal muscle of obese individuals and patients with type 2 diabetes.[9] Encouragingly, weight loss in obese subjects has been demonstrated to normalize the insulin-stimulated activation of PKCζ, highlighting it as a potential therapeutic target.[9]

Quantitative Data on PKCζ in Glucose Metabolism

| Condition | Tissue/Cell Type | Parameter Measured | Quantitative Change | Reference |

| Insulin Stimulation | Lean Subjects (Vastus Lateralis Muscle) | PKCζ/λ Activity | ~2.3-fold increase | [9] |

| Insulin Stimulation | Obese Subjects (Vastus Lateralis Muscle) | Increment in PKCζ/λ Activity | 57% reduction vs. lean | [9] |

| Insulin Stimulation | Type 2 Diabetic Subjects (Vastus Lateralis Muscle) | Increment in PKCζ/λ Activity | 65% reduction vs. lean | [9] |

| PKCζ Overexpression | L6 Muscle Cells | Basal GLUT4 Translocation | 2.1-fold increase | [6] |

| PKCζ Overexpression | L6 Muscle Cells | Basal Glucose Uptake | 1.7-fold increase | [6] |

Signaling Pathway: Insulin-Mediated Glucose Uptake

Caption: Insulin signaling cascade leading to glucose uptake, highlighting the central role of PKCζ.

PKCζ as a Metabolic Tumor Suppressor

In the context of cancer, PKCζ plays a fascinating and counterintuitive role as a metabolic tumor suppressor.[11][12] Tumor cells often exhibit metabolic reprogramming to sustain their high proliferative rates, a phenomenon that PKCζ appears to constrain.

Regulation of Glutamine and Serine Metabolism

Under conditions of glucose deprivation, cancer cells can adapt by utilizing alternative fuel sources like glutamine. PKCζ deficiency enables this metabolic plasticity by allowing cancer cells to channel glutamine into the serine biosynthetic pathway.[11][12] PKCζ actively represses this pathway by:

-

Transcriptional Repression: Inhibiting the expression of two key enzymes, 3-phosphoglycerate dehydrogenase (PHGDH) and phosphoserine aminotransferase 1 (PSAT1).[11][12]

-

Post-translational Inhibition: Directly phosphorylating PHGDH at specific residues to inhibit its enzymatic activity.[11]

The loss of PKCζ in mouse models has been linked to increased intestinal tumorigenesis and elevated levels of PHGDH and PSAT1.[11]

Signaling Pathway: PKCζ in Tumor Metabolism Suppression

Caption: Mechanism of PKCζ in suppressing tumor metabolism by inhibiting the serine biosynthesis pathway.

PKCζ in Other Metabolic Processes

The influence of PKCζ extends to other areas of metabolism, including lipid synthesis and the regulation of cellular energy homeostasis.

-

Lipid Metabolism: Atypical PKCs, including PKCζ, are involved in insulin-stimulated lipogenesis in the liver.[5]

-

Energy Homeostasis: PKCζ can regulate the activation of AMP-activated protein kinase (AMPK), a master sensor of cellular energy status.[13][14] This links PKCζ to the broader network of cellular energy regulation.

-

Pancreatic β-cell Function: PKCζ is essential for the replication of pancreatic β-cells in response to insulin resistance, a process that involves the mTOR signaling pathway.[15][16]

Experimental Protocols

Detailed methodologies are crucial for the accurate study of PKCζ function. Below are generalized protocols for key experiments cited in the literature.

Immunoprecipitation of PKCζ

This protocol is used to isolate PKCζ from cell lysates to study its interactions with other proteins.

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in a suitable lysis buffer (e.g., 50 mmol/L HEPES, 150 mmol/L NaCl, 10% glycerol, 1% Triton X-100, 1.5 mmol/L MgCl2, with protease and phosphatase inhibitors).

-

Centrifuge the lysate at 14,000 x g for 30 minutes at 4°C to pellet cell debris.

-

-

Immunoprecipitation:

-

Pre-clear the supernatant by incubating with protein A/G-agarose beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with an anti-PKCζ antibody overnight at 4°C with gentle rotation.

-

Add fresh protein A/G-agarose beads and incubate for 2-4 hours at 4°C.

-

-

Washing and Elution:

-

Wash the beads 3-4 times with lysis buffer.

-

Elute the protein complexes by boiling the beads in SDS-PAGE sample buffer.

-

-

Analysis:

-

Analyze the eluted proteins by Western blotting using antibodies against PKCζ and potential interacting partners.

-

In Vitro Kinase Assay for PKCζ Activity

This assay measures the ability of PKCζ to phosphorylate a substrate.

-

Reaction Setup:

-

Prepare a reaction mix containing an appropriate buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT), a PKCζ substrate (e.g., a specific peptide or protein), and immunoprecipitated or recombinant PKCζ.

-

-

Initiation and Incubation:

-

Initiate the reaction by adding ATP (often radiolabeled [γ-³²P]ATP).

-

Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).

-

-

Termination and Detection:

-

Stop the reaction by adding a stop solution (e.g., EDTA or SDS-PAGE sample buffer).

-

Separate the reaction products by SDS-PAGE and visualize the phosphorylated substrate by autoradiography or using phospho-specific antibodies.

-

Experimental Workflow: PKCζ Kinase Activity Assay

Caption: A stepwise workflow for determining the kinase activity of PKCζ.

Conclusion and Future Directions

PKCζ is a multifaceted kinase that plays a pivotal role in the regulation of cellular metabolism. Its involvement in insulin signaling, glucose transport, and the metabolic reprogramming of cancer cells underscores its importance as a subject of continued research. For drug development professionals, the modulation of PKCζ activity presents both opportunities and challenges. The development of specific inhibitors or activators of PKCζ could offer novel therapeutic strategies for metabolic disorders and certain types of cancer. However, the diverse functions of PKCζ necessitate a thorough understanding of its context-dependent roles to avoid unintended off-target effects. Future research should focus on elucidating the complete interactome of PKCζ in different metabolic states and tissues, which will be instrumental in designing targeted and effective therapeutic interventions.

References

- 1. Protein Kinase Cζ (PKCζ): Activation Mechanisms and Cellular Functions [jstage.jst.go.jp]

- 2. academic.oup.com [academic.oup.com]

- 3. Protein kinase Czeta (PKCzeta): activation mechanisms and cellular functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Involvement of atypical protein kinase C in the regulation of cardiac glucose and long-chain fatty acid uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolic functions of atypical protein kinase C: “good” and “bad” as defined by nutritional status - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protein Kinase Cζ Mediates Insulin-induced Glucose Transport through Actin Remodeling in L6 Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rupress.org [rupress.org]

- 8. Protein kinase C activation: isozyme-specific effects on metabolism and cardiovascular complications in diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Insulin-stimulated protein kinase C lambda/zeta activity is reduced in skeletal muscle of humans with obesity and type 2 diabetes: reversal with weight reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Atypical protein kinase C (PKCzeta/lambda) is a convergent downstream target of the insulin-stimulated phosphatidylinositol 3-kinase and TC10 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Control of nutrient stress-induced metabolic reprogramming by PKCζ in tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Control of Nutrient Stress-Induced Metabolic Reprogramming by PKCζ in Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PRKCZ protein kinase C zeta [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. PKCζ Is Essential for Pancreatic β-Cell Replication During Insulin Resistance by Regulating mTOR and Cyclin-D2 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. diabetesjournals.org [diabetesjournals.org]

The Dual Impact of ZPCK on Apoptosis and Cell Cycle Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZPCK, also known as N-Benzyloxycarbonyl-L-phenylalanyl-chloromethylketone (Z-Phe-CMK) or SL-01, is a synthetic compound with significant implications for cancer biology and drug development. Primarily recognized as a chymotrypsin-like serine protease inhibitor, this compound also functions as an inhibitor of the p53-MDM2 interaction. This dual mechanism of action positions this compound as a molecule of interest in the regulation of programmed cell death (apoptosis) and cell cycle progression. This technical guide provides an in-depth analysis of this compound's mechanisms, its impact on cellular processes, and the experimental methodologies used for its evaluation. While specific quantitative data for this compound's effects on apoptosis and the cell cycle are not extensively available in publicly accessible literature, this guide will also reference data from the closely related compound N-tosyl-L-phenylalanyl chloromethyl ketone (TPCK) and other p53-MDM2 inhibitors to provide a comprehensive overview of the expected outcomes and experimental approaches.

Introduction to this compound

This compound is a peptide chloromethyl ketone that acts as an irreversible inhibitor of chymotrypsin-like serine proteases. Its structure allows it to specifically target the active site of these enzymes. Additionally, this compound has been identified as a small molecule inhibitor of the protein-protein interaction between the tumor suppressor protein p53 and its negative regulator, MDM2. By disrupting this interaction, this compound can stabilize p53, leading to the activation of downstream pathways that control cell cycle arrest and apoptosis.

This compound's Impact on Apoptosis

Apoptosis is a regulated process of programmed cell death essential for tissue homeostasis. Its dysregulation is a hallmark of cancer. This compound is implicated in inducing apoptosis through multiple potential mechanisms.

Signaling Pathways

p53-MDM2 Pathway: In healthy cells, p53 levels are kept low through continuous degradation mediated by the E3 ubiquitin ligase MDM2. By inhibiting the p53-MDM2 interaction, this compound is expected to lead to the accumulation of active p53. Activated p53 can then transcriptionally upregulate pro-apoptotic proteins such as Bax and PUMA, leading to the initiation of the intrinsic apoptotic pathway.

Protease Inhibition: As a chymotrypsin-like protease inhibitor, this compound may also influence apoptosis by targeting other proteases involved in cell death pathways. The related compound TPCK has been shown to induce apoptosis through mechanisms that may involve the activation of cell cycle checkpoints and the release of mitochondrial cytochrome c[1].

Below is a diagram illustrating the p53-MDM2 signaling pathway and the potential point of intervention for this compound.

Quantitative Data on Apoptosis Induction

While specific quantitative data for this compound-induced apoptosis is limited in the available literature, studies on the related chymotrypsin inhibitor TPCK and other MDM2 inhibitors provide insights into the expected experimental outcomes. For instance, treatment of human monocytic THP.1 cells with 50-75 µM TPCK has been shown to induce biochemical and ultrastructural changes characteristic of apoptosis[2].

Table 1: Illustrative Quantitative Data for Apoptosis Induction by MDM2 Inhibitors (Note: This table presents example data for MDM2 inhibitors other than this compound due to the limited availability of specific quantitative data for this compound. These values should be considered as representative examples of expected outcomes.)

| Cell Line | Compound | Concentration (µM) | % Apoptotic Cells (Annexin V+) | Reference |

| MDA-MB-231 | Idasanutlin | 16 | 5.47-fold increase vs control | [3] |

| HCT116 p53+/+ | SLMP53-1 | 16 | Significant increase vs p53-/- | [4] |

| K562/IR | NSC-66811 | 25 | 63.2% | [5] |

| K562/IR | Nutlin-3 | 25 | 62.6% | [5] |

Experimental Protocols for Apoptosis Assessment

This is a widely used method to detect and quantify apoptosis. Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by fluorescently labeled Annexin V. Propidium iodide is a fluorescent nucleic acid intercalating agent that can only enter cells with compromised membrane integrity, characteristic of late-stage apoptosis or necrosis.

Protocol:

-

Cell Preparation: Induce apoptosis by treating cells with the desired concentration of this compound for a specified time. Include untreated and vehicle-treated cells as negative controls.

-

Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cells once with cold 1X PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer (10 mM Hepes, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2) at a concentration of approximately 1 x 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI (50 µg/mL).

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Workflow Diagram:

Caspases are a family of proteases that are central to the execution of apoptosis. Assays to measure the activity of key executioner caspases, such as caspase-3 and caspase-7, can confirm the induction of apoptosis.

Protocol (using a luminogenic substrate):

-

Cell Plating: Seed cells in a 96-well plate at a density that will not lead to over-confluence during the experiment.

-

Treatment: Treat cells with various concentrations of this compound. Include appropriate controls.

-

Reagent Preparation: Prepare the caspase-glo reagent according to the manufacturer's instructions.

-

Assay: Add the caspase-glo reagent to each well, mix, and incubate at room temperature for 1-2 hours.

-

Measurement: Measure the luminescence using a plate-reading luminometer. The signal is proportional to the amount of active caspase.

Western blotting can be used to detect changes in the expression levels of key apoptotic proteins, such as the cleavage of caspases (e.g., caspase-3, caspase-9) and PARP, and changes in the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins.

Protocol:

-

Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., cleaved caspase-3, PARP, Bax, Bcl-2, p53) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

This compound's Impact on Cell Cycle Progression

The cell cycle is a series of events that leads to cell division and duplication. Dysregulation of the cell cycle is another fundamental aspect of cancer. This compound can influence cell cycle progression, primarily through its p53-stabilizing activity.

Signaling Pathways

Activated p53 can induce cell cycle arrest, typically at the G1/S or G2/M checkpoints, by transcriptionally upregulating cyclin-dependent kinase inhibitors (CKIs) such as p21. p21 binds to and inhibits the activity of cyclin-CDK complexes, thereby preventing the phosphorylation of proteins required for cell cycle progression. The related compound TPCK has been shown to cause cell cycle arrest in prometaphase by targeting the mitotic spindle[6].

A diagram of the cell cycle regulation and potential this compound intervention is shown below.

Quantitative Data on Cell Cycle Arrest

Table 2: Illustrative Quantitative Data for Cell Cycle Arrest by MDM2 Inhibitors (Note: This table presents example data for MDM2 inhibitors other than this compound. These values are for illustrative purposes.)

| Cell Line | Compound | Concentration (µM) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | Reference |

| HCT116 p53+/+ | SLMP53-1 | 16 | Increased | Decreased | No significant change | [4] |

| LNCaP | MI-219 | Varies | Increased | Decreased | Increased | [7] |

| Renal Cancer Cells | Nutlin-3a/MI-219 | Varies | No significant change | No significant change | Increased | [8] |

Experimental Protocol for Cell Cycle Analysis

This method is used to determine the distribution of cells in the different phases of the cell cycle based on their DNA content.

Protocol:

-

Cell Treatment: Treat cells with this compound for the desired duration.

-

Harvesting: Collect cells by trypsinization (for adherent cells) or centrifugation.

-

Fixation: Wash cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently to prevent clumping. Cells can be stored at -20°C for several weeks after fixation.

-

Washing: Centrifuge the fixed cells to remove the ethanol and wash twice with PBS.

-